(S)-Gyramide A
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Overview
Description
(S)-Gyramide A is a chiral compound known for its unique chemical properties and potential applications in various scientific fields. It is a synthetic molecule that has garnered interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Gyramide A typically involves several steps, starting with the preparation of the chiral precursor. The synthetic route often includes:
Chiral Resolution: The separation of enantiomers to obtain the desired (S)-enantiomer.
Coupling Reactions: Using reagents such as coupling agents to form the core structure of this compound.
Purification: Techniques like chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to increase yield and efficiency.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize the production rate and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Gyramide A can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify its structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alkanes or alcohols.
Scientific Research Applications
(S)-Gyramide A has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Gyramide A involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-Gyramide A: The enantiomer of (S)-Gyramide A, with different biological activities.
Gyramide B: A structurally related compound with distinct properties.
Other Chiral Amides: Compounds with similar structures but varying functional groups.
Uniqueness
This compound stands out due to its specific chiral configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H27FN2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-fluoro-2-methyl-N-[(3S)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1 |
InChI Key |
PTJKAHCUUOORPC-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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